![molecular formula C24H25N3O5S2 B2502049 2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 886899-28-1](/img/structure/B2502049.png)
2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as sulfonamide, benzamide, and thiophene. These functional groups are common in various pharmacologically active compounds, suggesting potential medicinal applications for this compound.
Synthesis Analysis
The synthesis of related thiophene derivatives has been reported in the literature. For instance, the synthesis of benzo[b]thiophene derivatives involves the reaction of 2-chlorotropone with o-aminobenzenethiol, followed by cyclization in methanolic HCl to afford benzothiazine compounds . Similarly, the synthesis of benzo[b]thiophene-2-carboxamidines as urokinase inhibitors involves the preparation of key intermediates like methyl 4-iodobenzo[b]thiophene-2-carboxylate, followed by amidination and coupling reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray diffraction and computational methods. For example, the structure of a novel benzamide derivative was analyzed using X-ray diffraction, indicating that the molecule crystallizes in a triclinic system . Similarly, the structure of a solvated benzenesulfonyl derivative was determined by X-ray analysis, revealing an essentially planar methoxyphenyl ring linked to a substituted oxo-pyrrolidine moiety . These studies provide insights into the possible conformation and crystalline structure of the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of thiophene derivatives has been explored in various studies. Cyclohepta[b][1,4]benzothiazines, for example, exhibit interesting reactivity under oxidative conditions, undergoing rearrangement reactions to afford phenothiazine derivatives . The cycloaddition reactions of cyclohepta[b]furan-2-one with dimethylfulvene have also been investigated, leading to the formation of cycloadducts . These findings suggest that the compound may also participate in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized. For instance, the antioxidant activity of a benzamide derivative was evaluated using DPPH free radical scavenging test, and its electronic properties were calculated using density functional theory (DFT) . The antiarrhythmic, serotonin antagonist, and antianxiety activities of novel thiophene derivatives were assessed, indicating high activity compared to standard drugs . These studies provide a foundation for predicting the properties and potential biological activities of the compound .
科学的研究の応用
Synthesis and Biological Activities
Research has demonstrated the synthesis and exploration of novel compounds with structures related to "2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide" for potential biological activities. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities, has been reported. These compounds were evaluated for cyclooxygenase inhibition, showing significant inhibitory activity, particularly for COX-2 selectivity, along with notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Molecular Design for Anti-inflammatory Properties
Further investigations have identified specific derivatives that inhibit the expression of adhesion molecules E-selectin, ICAM-1, and VCAM-1, which play a crucial role in the adherence of neutrophils to activated endothelial cells. These findings suggest a potential for these compounds to act as anti-inflammatory agents, with one compound, PD 144795, demonstrating oral activity in models of inflammation (Boschelli et al., 1995).
Heterocyclic Compound Synthesis
Another aspect of research focuses on the synthesis of heterocyclic compounds, demonstrating the versatility of related chemical structures in generating a wide array of potentially biologically active molecules. For instance, studies on the reactivity of thiophenylhydrazonoacetates toward nitrogen nucleophiles have yielded diverse derivatives, indicating the rich chemistry and potential applications of these compounds in medicinal chemistry (Mohareb et al., 2004).
Applications in Receptor Allosteric Modulation
Research has also explored the applications of 2-aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers. This indicates a potential therapeutic utility of these compounds in modulating receptor activity, which could be relevant for various neurological and cardiovascular conditions (Nikolakopoulos et al., 2006).
将来の方向性
Thiophene derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
特性
IUPAC Name |
2-[[3-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-32-17-10-12-18(13-11-17)34(30,31)27-16-7-5-6-15(14-16)23(29)26-24-21(22(25)28)19-8-3-2-4-9-20(19)33-24/h5-7,10-14,27H,2-4,8-9H2,1H3,(H2,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPNTCAAZLNXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

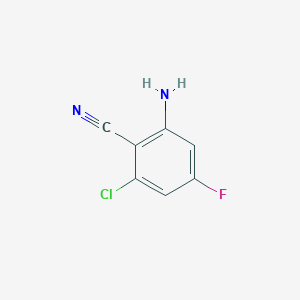
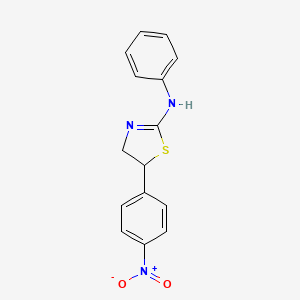

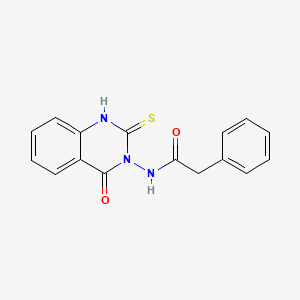

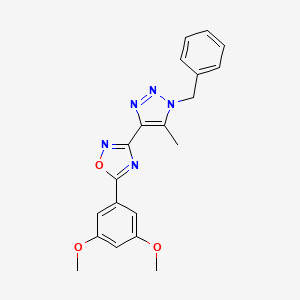
![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2501979.png)
![[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B2501981.png)
![Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2501982.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2501984.png)
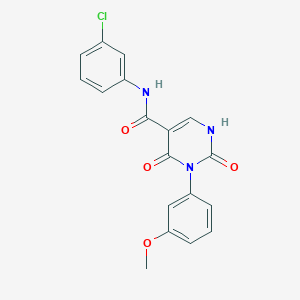

![Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501988.png)